

# Spectral Data of 1-Ethyl-2,4,5-trimethylbenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Ethyl-2,4,5-trimethylbenzene

Cat. No.: B097103

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This guide provides a comprehensive overview of the spectral data for **1-Ethyl-2,4,5-trimethylbenzene** (CAS No: 17851-27-3), a substituted aromatic hydrocarbon.<sup>[1][2][3][4][5][6][7]</sup> The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for the structural elucidation and characterization of this compound.

## Molecular Structure and Properties

- IUPAC Name: **1-Ethyl-2,4,5-trimethylbenzene**<sup>[4]</sup>
- Molecular Formula: C<sub>11</sub>H<sub>16</sub><sup>[1][2][5][6][7]</sup>
- Molecular Weight: 148.24 g/mol <sup>[1][2][3][4][5][6][7]</sup>
- Synonyms: 5-Ethyl-1,2,4-trimethylbenzene, 1,2,4-Trimethyl-5-ethylbenzene<sup>[1][2][5][6][7]</sup>

## Spectral Data Summary

The following sections present the key spectral data for **1-Ethyl-2,4,5-trimethylbenzene**, organized for clarity and comparative analysis.

### Mass Spectrometry

The electron ionization (EI) mass spectrum of **1-Ethyl-2,4,5-trimethylbenzene** is characterized by a prominent molecular ion peak and a base peak resulting from benzylic cleavage.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
148	35	[M] <sup>+</sup> (Molecular Ion)
133	100	[M-CH <sub>3</sub> ] <sup>+</sup> (Base Peak)
119	20	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
105	25	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup>
91	15	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

Data sourced from NIST Mass Spectrometry Data Center.[\[1\]](#)

[\[5\]](#)

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides detailed information about the proton environments in the molecule. The data presented here is based on typical chemical shifts for similar structural motifs.[\[3\]](#)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~6.95	Singlet	1H	Aromatic H (at C3)
~6.88	Singlet	1H	Aromatic H (at C6)
~2.58	Quartet	2H	-CH <sub>2</sub> - (Ethyl group)
~2.28	Singlet	3H	-CH <sub>3</sub> (at C2)
~2.22	Singlet	3H	-CH <sub>3</sub> (at C4)
~2.17	Singlet	3H	-CH <sub>3</sub> (at C5)
~1.22	Triplet	3H	-CH <sub>3</sub> (Ethyl group)

Predictive data based on characteristic chemical shifts for substituted benzenes.

[\[3\]](#)

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments. The following data is predicted based on established substituent effects on the benzene ring.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~135.8	Aromatic C (C1 - Ethyl)
~134.5	Aromatic C (C2 - Methyl)
~133.2	Aromatic C (C4 - Methyl)
~132.9	Aromatic C (C5 - Methyl)
~130.5	Aromatic C (C3)
~128.7	Aromatic C (C6)
~25.6	-CH <sub>2</sub> - (Ethyl group)
~19.3	-CH <sub>3</sub> (at C2)
~19.0	-CH <sub>3</sub> (at C4)
~15.8	-CH <sub>3</sub> (at C5)
~15.5	-CH <sub>3</sub> (Ethyl group)
This is a predicted spectrum; actual experimental values may vary.	

## Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3040-3010	Medium	Aromatic C-H Stretch
~2965-2850	Strong	Aliphatic C-H Stretch (Ethyl & Methyl)
~1615, 1500	Medium-Strong	Aromatic C=C Ring Stretch
~1460	Medium	CH <sub>2</sub> /CH <sub>3</sub> Bending
~870	Strong	C-H Out-of-plane Bending (1,2,4,5-tetrasubstituted)
Expected absorption bands based on the functional groups present.		

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

### Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** A dilute solution of **1-Ethyl-2,4,5-trimethylbenzene** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe.
- **Ionization:** The gaseous sample molecules are bombarded with a beam of electrons with a standard energy of 70 eV.<sup>[8][9]</sup> This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).<sup>[8][9]</sup>
- **Fragmentation:** The high internal energy of the molecular ion leads to fragmentation, producing a series of smaller, characteristic ions.<sup>[9]</sup>
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.<sup>[10]</sup>

- Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.[\[10\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **1-Ethyl-2,4,5-trimethylbenzene** is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.[\[11\]](#) A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta = 0.00$  ppm).
- Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming" to achieve high resolution.[\[12\]](#)
- $^1\text{H}$  NMR Acquisition: A standard one-pulse experiment is performed. A short radiofrequency (RF) pulse excites the protons, and the resulting free induction decay (FID) is recorded. Key parameters include the spectral width, acquisition time, and relaxation delay.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.[\[13\]](#) Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans are accumulated to achieve an adequate signal-to-noise ratio.[\[13\]](#)
- Data Processing: The recorded FIDs for both  $^1\text{H}$  and  $^{13}\text{C}$  are subjected to a Fourier transform to convert the time-domain signal into the frequency-domain spectrum. Phase and baseline corrections are then applied.

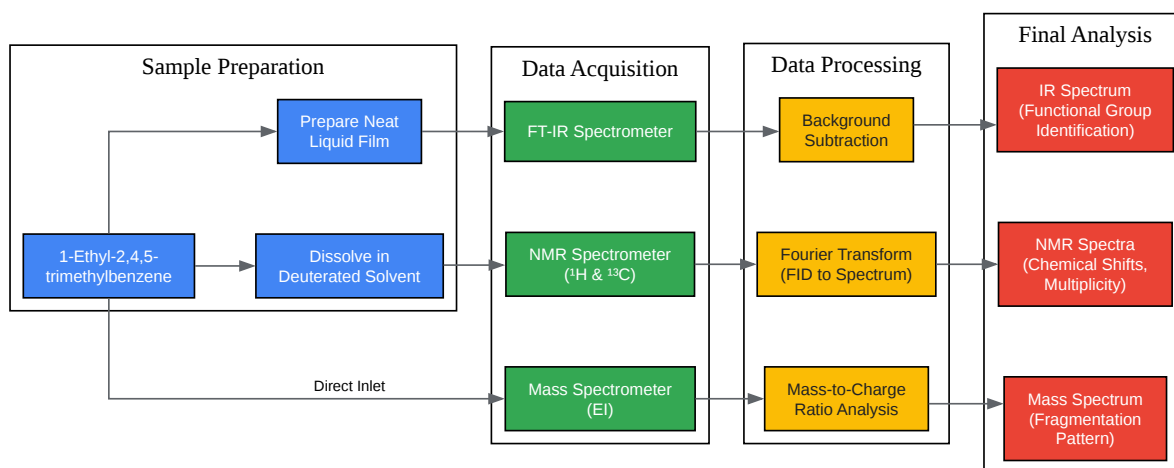
## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **1-Ethyl-2,4,5-trimethylbenzene** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[\[1\]](#)
- Background Spectrum: A background spectrum of the clean, empty salt plates is recorded. This is necessary to subtract the absorbance of the plates and any atmospheric  $\text{CO}_2$  and water vapor.

- **Sample Spectrum:** The prepared salt plates with the sample are placed in the spectrometer's sample holder.<sup>[1]</sup>
- **Data Acquisition:** An infrared beam is passed through the sample. The interferometer modulates the IR radiation, and the detector records the resulting interferogram. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The interferogram is converted into an infrared spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The background spectrum is then automatically subtracted from the sample spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to final data analysis for the spectroscopic techniques described.



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Caption: Workflow for the spectroscopic analysis of **1-Ethyl-2,4,5-trimethylbenzene**.

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